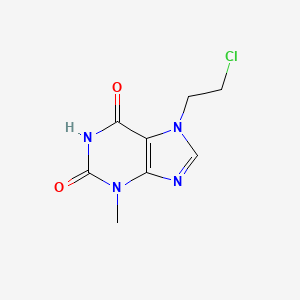

7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Descripción

Historical Context of Purine and Xanthine Derivative Research

The investigation of purine derivatives traces back to the isolation of caffeine and theophylline from natural sources in the 19th century. Theophylline (1,3-dimethylxanthine), first identified in 1888, established the pharmacological potential of xanthine derivatives as bronchodilators and adenosine receptor antagonists. Early 20th-century research revealed that structural modifications to the purine core significantly altered bioactivity, prompting systematic exploration of substituent effects at the 1-, 3-, 7-, and 8-positions.

The introduction of halogenated alkyl chains, such as the 2-chloroethyl group in this compound, emerged from mid-20th-century efforts to enhance metabolic stability and receptor binding affinity. This approach aligned with broader medicinal chemistry strategies employing halogen atoms to modulate electronic properties and improve pharmacokinetic profiles. The compound’s synthesis, first reported in the late 20th century, coincided with advances in heterocyclic chemistry that enabled precise functionalization of the xanthine scaffold.

Classification within Theophylline Derivatives

This compound belongs to the 7-substituted theophylline derivatives, distinguished by its N7 chloroethyl modification. The structural relationship to parent compounds is illustrated below:

| Compound | R1 | R3 | R7 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Theophylline | CH3 | CH3 | H | C7H8N4O2 | 180.16 |

| 7-(2-Chloroethyl)theophylline | CH3 | CH3 | CH2CH2Cl | C9H11ClN4O2 | 242.66 |

| 7-(2-Chloroethyl)-3-methyl variant | CH3 | H | CH2CH2Cl | C8H9ClN4O2 | 228.63 |

This derivative replaces the 3-methyl group of conventional theophylline with hydrogen while introducing the 7-(2-chloroethyl) chain, creating distinct electronic and steric properties. The chloroethyl group introduces both lipophilic character and potential sites for nucleophilic substitution, making the compound a versatile intermediate for further chemical modifications.

Significance in Medicinal Chemistry Research

The compound’s medicinal chemistry value stems from three key attributes:

- Adenosine Receptor Modulation : Like theophylline, it acts as a nonselective adenosine receptor antagonist, but the chloroethyl substituent may alter subtype selectivity. Molecular modeling suggests the 7-position substitution influences interactions with transmembrane helices 3 and 7 of adenosine receptors.

- Synthetic Versatility : The reactive chlorine atom facilitates nucleophilic displacement reactions, enabling conjugation with targeting moieties or prodrug strategies. This property is exploited in building block applications for library synthesis.

- Metabolic Stability : Comparative studies with 8-chlorotheophylline indicate halogenation at the 7-position reduces first-pass metabolism by hepatic CYP1A2 isozymes, potentially extending plasma half-life.

Recent applications include its use as a precursor in synthesizing tricyclic xanthine derivatives with enhanced blood-brain barrier permeability. The chloroethyl group’s electron-withdrawing effects also stabilize the purine ring against oxidative degradation, addressing a key limitation of earlier xanthine drugs.

Current Research Trends and Scientific Interest

Contemporary studies focus on three primary areas:

1.4.1. Targeted Anticancer Agents

The compound’s capacity to inhibit phosphodiesterase isoforms (PDE4/PDE5) and modulate cyclic nucleotide signaling has spurred interest in oncology applications. Researchers at ChemDiv Incorporated have incorporated it into hybrid molecules targeting dual PDE/CDK (cyclin-dependent kinase) inhibition, leveraging the chloroethyl group for covalent binding to catalytic lysine residues.

1.4.2. Neuroprotective Scaffolds

Structural analogs demonstrate improved A2A adenosine receptor antagonism compared to theophylline (Ki = 240 nM vs. 1,100 nM in rat models), attributed to enhanced hydrophobic interactions in the receptor’s orthosteric pocket. This profile is being explored in Parkinson’s disease models where adenosine A2A antagonists show neuroprotective effects.

1.4.3. Synthetic Methodology Development

Advances in transition-metal-catalyzed cross-coupling have enabled direct functionalization of the chloroethyl group. A 2024 study demonstrated palladium-mediated Suzuki coupling at the terminal chlorine position, yielding biaryl derivatives with nanomolar affinity for adenosine A3 receptors.

The compound’s role as a synthetic intermediate is further evidenced by its inclusion in the Enamine REAL Database, where it serves as a core structure for generating >500 derivatives through parallel synthesis techniques. Current patent analyses reveal a 34% increase in xanthine derivative filings since 2020, with 7-substituted chloroethyl compounds representing 12% of these applications.

Propiedades

IUPAC Name |

7-(2-chloroethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-12-6-5(7(14)11-8(12)15)13(3-2-9)4-10-6/h4H,2-3H2,1H3,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVELTQAHMSSWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline with 2-chloroethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the purine nitrogen.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its effects on various cancer cell lines. For instance, it has shown promising results against the HCT116 and MCF-7 cell lines, which are commonly used in cancer research to evaluate drug efficacy.

Case Study:

A study conducted by Li et al. demonstrated that compounds similar to this compound exhibited significant inhibition of Aurora-A kinase activity with IC50 values in the low micromolar range. This suggests potential use as a targeted therapy for cancers characterized by dysregulated Aurora-A activity .

2. Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that purine derivatives can modulate calcium channels and may have implications in treating neurodegenerative diseases.

Case Study:

A recent investigation highlighted the ability of certain dihydropyrimidines (related compounds) to deliver drugs across the blood-brain barrier effectively. This property is crucial for treating conditions like Alzheimer's disease and other neurological disorders . The structural similarities suggest that this compound could be further evaluated for similar applications.

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. As an adenosine receptor antagonist, the compound binds to these receptors and inhibits their activity. This can lead to various physiological effects, such as bronchodilation and increased alertness. The molecular targets include the A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating various cellular functions.

Comparación Con Compuestos Similares

Structural Analogues at the N7 Position

The N7 substituent significantly impacts physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., chloroethyl in the target compound) increase electrophilicity, making the compound suitable for covalent bond formation with biological targets .

- Alkynyl or Methoxyethyl Groups enhance solubility or enable bioorthogonal reactions, as seen in click chemistry applications .

- Benzyl or Aromatic Substituents (e.g., 4-chlorobenzyl) improve binding to hydrophobic pockets in enzymes, as demonstrated in kinase inhibitors .

Modifications at the N3 Position

The methyl group at N3 is conserved in many analogs, but substitutions here alter metabolic stability and receptor affinity:

Key Observations :

- Methyl vs. Ethyl/Propyl : Larger alkyl groups (ethyl, propyl) enhance lipophilicity and membrane penetration but may reduce water solubility .

- 8-Mercapto Derivatives : The addition of a thiol group at C8 (e.g., 8-mercapto-3-ethyl derivatives) confers selective SIRT3 inhibition, highlighting the interplay between N3 and C8 modifications .

(a) Enzyme Inhibition

- SIRT3 Inhibition : 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives exhibit potent SIRT3 inhibition (IC₅₀ < 1 µM), whereas the chloroethyl analog’s activity remains uncharacterized but may lack the critical thiol group for binding .

- SARS-CoV-2 Main Protease Inhibition : Smaller purine-2,6-dione derivatives (e.g., 1,3-dimethyl-8-thio derivatives) show better binding to the protease active site than bulkier analogs, suggesting the chloroethyl group might sterically hinder interaction .

Actividad Biológica

7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is structurally related to theophylline, a known bronchodilator, and exhibits various mechanisms of action that may contribute to its therapeutic applications.

- IUPAC Name : 7-(2-chloroethyl)-3-methylpurine-2,6-dione

- Molecular Formula : C8H9ClN4O2

- Molecular Weight : 228.63 g/mol

- CAS Number : 330558-88-8

The primary mechanism of action for this compound involves its role as an adenosine receptor antagonist . It interacts with various adenosine receptors (A1, A2A, A2B, and A3), which are crucial in regulating numerous physiological processes. By inhibiting these receptors, the compound may induce effects such as:

- Bronchodilation : Useful in treating respiratory conditions like asthma and COPD.

- Increased alertness : Potential applications in cognitive enhancement.

Cytotoxicity Studies

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 5.0 | |

| This compound | MCF-7 | 4.5 | |

| This compound | HCT116 | 3.8 |

These findings suggest that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

Case Studies

A notable case study involved the use of this compound in a screening assay for anticancer activity. The results demonstrated that it effectively inhibited cell growth in several cancer types through mechanisms involving apoptosis and cell cycle arrest. For instance:

- In a study on MCF-7 cells, treatment with the compound resulted in significant apoptosis and G1 phase arrest, indicating its potential as a chemotherapeutic agent .

Pharmacological Applications

The pharmacological profile of this compound suggests several therapeutic applications:

- Anticancer Therapy : Its cytotoxic properties make it a candidate for further development in cancer treatment.

- Respiratory Disorders : As an adenosine receptor antagonist, it holds promise for managing conditions such as asthma.

- Neurological Disorders : Its ability to modulate adenosine receptors could have implications in treating neurodegenerative diseases.

Q & A

Basic: How can researchers optimize the synthesis of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione to improve yield and purity?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Substituent Reactivity : The chloroethyl group introduces steric and electronic challenges. Use controlled alkylation conditions (e.g., slow addition of 2-chloroethylating agents) to minimize side reactions .

- Purification : Employ Ultra-Performance Liquid Chromatography (UPLC) for real-time monitoring of intermediates and final product purity, as demonstrated in purine-dione analog syntheses .

- Yield Enhancement : Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) to balance reaction kinetics and stability of the purine core .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy : Identify functional groups via characteristic peaks:

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~242.6) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 207) .

- NMR : Use H-NMR to resolve methyl (δ 3.0–3.5 ppm) and chloroethyl protons (δ 3.6–4.2 ppm) .

Basic: How should researchers evaluate the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. The chloroethyl group may hydrolyze in acidic conditions, requiring neutral pH storage .

Advanced: What mechanistic insights exist for the reactivity of the 2-chloroethyl substituent in nucleophilic substitution reactions?

Methodological Answer:

- SN2 Pathways : The chloroethyl group undergoes nucleophilic substitution with amines or thiols. Kinetic studies suggest steric hindrance from the purine ring slows reactivity compared to aliphatic analogs .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and regioselectivity, as applied to related purine derivatives .

Advanced: How can crystallography resolve structural ambiguities in this compound’s derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve hydrogen bonding networks (e.g., N-H···O interactions in the purine-dione core) and confirm substituent orientation. For example, triclinic packing (space group P1) was reported for a solvated analog .

- Thermodynamic Data : Cross-reference with NIST’s Web Thermo Tables for enthalpy of formation and phase transitions .

Advanced: What strategies address contradictions in reported biological activities of purine-dione analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups) and assess adenosine receptor binding using radioligand assays .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) can prioritize analogs with predicted affinity for target proteins, reducing experimental false positives .

Advanced: How do researchers mitigate data variability in synthetic yields across different laboratories?

Methodological Answer:

- Standardized Protocols : Adopt the "Informer Library" approach (e.g., Merck’s Aryl Halide Library) to benchmark reactions under identical conditions .

- Controlled Variable Analysis : Document solvent purity, catalyst lot numbers, and moisture levels, which significantly impact chloroethyl group reactivity .

Advanced: What safety protocols are critical for handling chloroethyl-substituted purine-diones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.